molecular formula C28H55N5O2 B1671800 Impacarzine CAS No. 41340-39-0

Impacarzine

Cat. No.: B1671800
CAS No.: 41340-39-0
M. Wt: 493.8 g/mol
InChI Key: OQXWEZVLEIJVSI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Mechanism of Action

IMPACARZINE exerts its antiviral effects by targeting viral replication processes.

Comparison with Similar Compounds

IMPACARZINE is unique in its structure and antiviral properties. Similar compounds include other cyclic urea derivatives and antiviral agents. Some of these compounds include N,N-Diethyl-4-[2-(2-oxo-3-tetradecylimidazolidin-1-yl)ethyl]piperazine-1-carboxamide . These compounds share similar chemical structures and antiviral properties but may differ in their efficacy and specific applications.

Properties

CAS No.

41340-39-0

Molecular Formula

C28H55N5O2

Molecular Weight

493.8 g/mol

IUPAC Name

N,N-diethyl-4-[2-(2-oxo-3-tetradecylimidazolidin-1-yl)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C28H55N5O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-31-25-26-33(28(31)35)24-21-29-19-22-32(23-20-29)27(34)30(5-2)6-3/h4-26H2,1-3H3

InChI Key

OQXWEZVLEIJVSI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCN1CCN(C1=O)CCN2CCN(CC2)C(=O)N(CC)CC

Canonical SMILES

CCCCCCCCCCCCCCN1CCN(C1=O)CCN2CCN(CC2)C(=O)N(CC)CC

Appearance

Solid powder

41340-39-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5531
impacarzinum
impacarzinum hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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